ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
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Description
Ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Potential
Ethyl 4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate and related compounds have been explored for their synthesis methodologies and potential antimicrobial properties. Research has shown that the synthesis of new quinazolines, including related molecular structures, has been aimed at producing potential antimicrobial agents. These synthesized compounds have demonstrated antibacterial and antifungal activities against various microorganisms, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai et al., 2007). Similarly, the synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been conducted to identify antimicrobial properties against various bacterial and fungal strains (Sarvaiya et al., 2019).
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of compounds related to this compound have been studied to understand their physical and chemical properties. For example, the crystal structure of N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a related compound, has been characterized, highlighting the significance of intermolecular N—H⋯O interactions in stabilizing the crystal structure (Xing & Nan, 2005).
Anti-PAR4 Activity and Antiplatelet Properties
Research into the derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a molecule structurally related to the target compound, has been aimed at developing novel antiplatelet drug candidates. These studies have involved the synthesis and evaluation of derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity. Among the synthesized compounds, certain derivatives showed potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, indicating their potential as novel antiplatelet agents (Chen et al., 2008).
Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic methods, including FT-IR and FT-Raman, along with molecular docking studies, have been utilized to investigate the structure, stability, and potential biological interactions of related compounds. These studies provide insights into the molecular electrostatic potential, nonlinear optical properties, and possible inhibitory activity against specific targets, such as pyrrole inhibitors, based on binding affinity values from docking results (El-Azab et al., 2016).
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-2-29-21(26)17-8-10-18(11-9-17)30(27,28)22-14-15-24-20(25)13-12-19(23-24)16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQKEZFDQKDLID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.